![molecular formula C13H18N6OS B1455555 2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306738-35-1](/img/structure/B1455555.png)
2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities . It contains a 1,2,4-triazole ring substituted with a methyl group, an amino-methyl group linked to a 4-methylphenyl group, and a thioacetohydrazide group .
Molecular Structure Analysis
The molecular formula of this compound is C27H35N7O3S, with an average mass of 537.677 Da and a mono-isotopic mass of 537.252197 Da . The structure includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms, and a thioacetohydrazide group.Scientific Research Applications
Antimicrobial Activities
Synthesis of Triazole Derivatives and Their Antimicrobial Evaluation
- Research has demonstrated the synthesis of 1,2,4-triazole derivatives, including variations of the compound , showing significant antimicrobial activities. These derivatives were evaluated against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents. Derivatives have shown varying degrees of effectiveness, with some compounds displaying good or moderate activity against the tested strains. This underscores the relevance of triazole derivatives in the search for novel antimicrobial compounds (Bayrak et al., 2009).
Anticancer Properties
Impact on Cancer Cell Migration and Growth
- A study highlighted the effect of 1,2,4-triazol-3-ylthioacetohydrazide derivatives on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. It was found that certain derivatives inhibited cancer cell migration and were more cytotoxic against melanoma cell lines, suggesting their potential as antimetastatic candidates for further testing in cancer treatment (Šermukšnytė et al., 2022).
Enzyme Inhibition
Lipase and α-Glucosidase Inhibition
- Investigations into novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide revealed significant lipase and α-glucosidase inhibitory activities. These findings support the potential of such derivatives in the development of treatments for conditions that benefit from the inhibition of these enzymes, such as diabetes and obesity (Bekircan et al., 2015).
Mechanism of Action
1,2,4-Triazole derivatives
These compounds are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Indole derivatives
Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds. Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
properties
IUPAC Name |
2-[[4-methyl-5-[(4-methylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS/c1-9-3-5-10(6-4-9)15-7-11-17-18-13(19(11)2)21-8-12(20)16-14/h3-6,15H,7-8,14H2,1-2H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIMCFRYJVXNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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